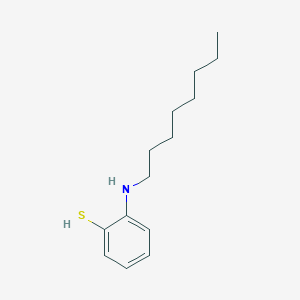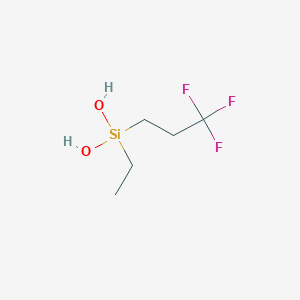![molecular formula C11H21NSn B12562056 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 200350-61-4](/img/structure/B12562056.png)
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound that features a unique structure with a stannyl group attached to the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the stannyl group: The stannyl group can be introduced via a stannylation reaction, where a trimethylstannyl reagent is used to replace a suitable leaving group on the bicyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Substitution: The stannyl group can be substituted with other functional groups using suitable reagents.
Reduction: The bicyclic core can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Oxidation: Organotin oxides.
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: Reduced bicyclic derivatives.
Scientific Research Applications
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Material Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its stannyl group and bicyclic core. The stannyl group can participate in coordination with metal centers, while the bicyclic core can interact with biological macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: Lacks the stannyl group but shares the bicyclic core.
4-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]octane: Similar structure but with different substitution patterns.
Uniqueness
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[32
Properties
CAS No. |
200350-61-4 |
|---|---|
Molecular Formula |
C11H21NSn |
Molecular Weight |
286.00 g/mol |
IUPAC Name |
trimethyl-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-2-yl)stannane |
InChI |
InChI=1S/C8H12N.3CH3.Sn/c1-9-7-3-2-4-8(9)6-5-7;;;;/h2-4,7-8H,5-6H2,1H3;3*1H3; |
InChI Key |
DTHFFJJKAABINB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(C=C2)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)






![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)


